4-(4-Oxopiperidin-1-yl)benzonitrile
Description
4-(4-Oxopiperidin-1-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety linked to a 4-oxopiperidine ring. The oxopiperidine group (a six-membered cyclic amide) introduces polar and hydrogen-bonding capabilities, while the para-substituted benzonitrile contributes aromaticity and electron-withdrawing properties. This structural combination makes the compound relevant in medicinal chemistry, particularly in targeting enzymes and receptors requiring hydrogen-bonding interactions .
Properties
IUPAC Name |
4-(4-oxopiperidin-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-10-1-3-11(4-2-10)14-7-5-12(15)6-8-14/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWQDPGTDSRETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301627 | |
| Record name | 1-(4-Cyanophenyl)-4-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79421-46-8 | |
| Record name | 1-(4-Cyanophenyl)-4-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79421-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Cyanophenyl)-4-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Oxopiperidin-1-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with piperidinone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-Oxopiperidin-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted piperidinone derivatives and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Oxopiperidin-1-yl)benzonitrile is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Oxopiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Structural Isomers and Positional Variants
- 3-(4-Oxopiperidin-1-yl)benzonitrile Structure: The oxopiperidine group is attached to the benzonitrile ring at the meta position instead of para. Computational studies suggest lower solubility compared to the para isomer due to reduced symmetry .
- 4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile Structure: A methylene spacer separates the oxopiperidine and benzonitrile groups. Impact: Increased molecular flexibility may enhance binding to flexible protein pockets. However, the spacer reduces conjugation, lowering nonlinear optical (NLO) activity compared to directly linked analogs .
Heterocyclic Variants
4-(4-Bromo-1-methyl-1H-imidazol-5-yl)benzonitrile Derivatives
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c)
Functional Group Modifications
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile
4-(3-Oxopiperazine-1-carbonyl)benzonitrile
Comparative Data Table
Biological Activity
4-(4-Oxopiperidin-1-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its structural features, which include a benzonitrile moiety and a 4-oxopiperidine group. This unique structure may influence its biological activity, making it a candidate for various therapeutic applications. The compound's molecular formula is with a molecular weight of approximately 200.24 g/mol .
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-cyanobenzyl chloride with 4-piperidone under basic conditions. This synthetic route allows for the formation of the desired compound while maintaining high purity and yield through optimized conditions.
Biological Activity
Potential Applications:
The biological activity of this compound has been explored in various studies, particularly in relation to its potential therapeutic effects. Key areas of interest include:
- Antiviral Activity: Preliminary studies suggest that compounds similar to this compound exhibit antiviral properties, highlighting their potential in combating viral infections .
- Antifungal Activity: Research indicates that derivatives of this compound may also possess antifungal activity, further expanding its potential applications in treating infectious diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound. Notable findings include:
-
Binding Affinity Studies:
- A study on related compounds demonstrated varying binding affinities to specific molecular targets, which are crucial for drug development. The interaction studies focused on how these compounds modulate signal transduction pathways, potentially influencing gene expression and cellular responses.
-
Comparative Analysis:
- A comparative analysis of structurally similar compounds revealed differences in biological activities based on their substitution patterns. For instance, variations in the piperidine structure affected binding affinities and biological responses, suggesting that minor structural changes can significantly impact pharmacological profiles.
Data Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 3-(4-Oxopiperidin-1-yl)benzonitrile | Similar piperidine structure | Different binding affinities compared to 4-position |
| 2-Fluoro-4-(4-oxopiperidin-1-yl)benzonitrile | Contains a fluorine atom | Explored for anticancer activities |
| 3-(4-Hydroxypiperidin-1-yl)benzonitrile | Hydroxy group instead of oxo group | May exhibit different biological activities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
